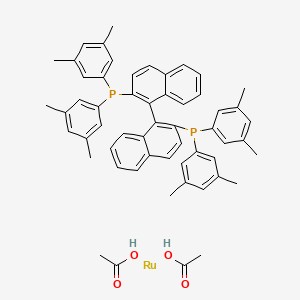

(S)-Ru(OAc)2(DM-BINAP)

Description

Significance of Enantioselective Catalysis in Organic Synthesis

Enantioselective catalysis, also known as asymmetric catalysis, is a cornerstone of modern organic synthesis, enabling the preparation of single-enantiomer compounds. This is particularly crucial in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. tum.debohrium.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. tum.de The use of a chiral catalyst allows for a chemical reaction to preferentially produce one enantiomer over the other, a process termed asymmetric induction. wikipedia.org This is achieved by creating a chiral environment that lowers the activation energy for the formation of one enantiomer. wikipedia.org The development of efficient enantioselective catalytic methods is driven by the need to produce enantiomerically pure compounds for various applications, avoiding the separation of racemic mixtures which can be wasteful. bohrium.com The significance of this field was highlighted by the 2001 Nobel Prize in Chemistry, awarded for the development of catalytic asymmetric hydrogenation and oxidation reactions. tum.de

Evolution of Chiral Ruthenium Catalysts in Asymmetric Transformations

Ruthenium complexes have emerged as highly versatile and efficient catalysts for a wide array of asymmetric transformations. chimia.chbohrium.com The development of chiral ruthenium catalysts has been a major focus in the field of asymmetric catalysis. chimia.ch Early breakthroughs in this area involved the use of chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with ruthenium. rsc.orgscholaris.ca These catalysts proved to be highly effective in asymmetric hydrogenation reactions. scholaris.ca

Over the years, the design of chiral ruthenium catalysts has evolved significantly. This includes the development of catalysts with chiral-at-metal centers, where the chirality is inherent to the metal's coordination sphere, even with achiral ligands. rsc.org Other advancements include the synthesis of chiral cyclopentadienyl (B1206354) ruthenium complexes and paddle-wheel diruthenium complexes, which have shown promise in various asymmetric reactions. chimia.chbohrium.com The continuous evolution of these catalysts is driven by the desire to achieve higher enantioselectivity, broader substrate scope, and improved catalytic activity under milder reaction conditions. acs.org

Contextualization of (S)-Ru(OAc)2(DM-BINAP) within Chiral Catalyst Development

(S)-Ru(OAc)2(DM-BINAP) is a specific chiral ruthenium(II) complex that has found its niche within the landscape of asymmetric catalysis. It features a ruthenium center coordinated to two acetate (B1210297) (OAc) ligands and the chiral diphosphine ligand (S)-DM-BINAP. The DM-BINAP ligand is a derivative of BINAP, substituted with 3,5-dimethylphenyl groups on the phosphorus atoms. This modification creates a distinct steric and electronic environment around the ruthenium center, which is key to its catalytic performance.

This catalyst is a prime example of the fine-tuning of ligand architecture to enhance catalytic properties. It is particularly recognized for its effectiveness in the asymmetric hydrogenation of certain functional groups. The development of (S)-Ru(OAc)2(DM-BINAP) represents a step forward in the quest for catalysts with high enantioselectivity and efficiency for specific transformations.

Research Gaps and Objectives for (S)-Ru(OAc)2(DM-BINAP)

While (S)-Ru(OAc)2(DM-BINAP) has demonstrated its utility, there remain areas for further investigation. A comprehensive understanding of its catalytic behavior across a wider range of substrates and reaction types is an ongoing objective. Detailed mechanistic studies are needed to fully elucidate the factors governing its enantioselectivity and reactivity.

A significant research gap lies in the direct comparative analysis of (S)-Ru(OAc)2(DM-BINAP) with other closely related ruthenium catalysts under standardized conditions. Such studies would provide a clearer picture of its relative advantages and limitations. Furthermore, exploring its potential in novel, less-explored asymmetric transformations could unlock new applications for this catalyst. The primary objective of future research should be to systematically expand the synthetic utility of (S)-Ru(OAc)2(DM-BINAP) and to deepen the understanding of its structure-activity relationships.

Properties

IUPAC Name |

acetic acid;[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48P2.2C2H4O2.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;/h9-32H,1-8H3;2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUAMHMUQGCXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56O4P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374067-50-2 | |

| Record name | DIACETATO{(R)-(+)-2,2'-BIS[DI(3,5-XYLYL)PHOSPHINO]-1,1'-BINAPHTHYL}RUTHENIUM(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S Ru Oac 2 Dm Binap and Precursors

Preparation of Ruthenium Precursors for Catalyst Synthesis

The synthesis of ruthenium-phosphine complexes like (S)-Ru(OAc)2(DM-BINAP) typically starts from common ruthenium(II) or ruthenium(III) precursors. The choice of precursor can influence the reaction conditions and the final purity of the catalyst. Commonly employed precursors include dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2), dichloro(benzene)ruthenium(II) dimer ([RuCl2(benzene)]2), and tris(triphenylphosphine)ruthenium(II) dichloride ([RuCl2(PPh3)3]).

One established method to prepare ruthenium carboxylate complexes involves the reaction of [RuCl2(PPh3)3] with a metal carboxylate. mdpi.com For instance, the versatile precursor diacetate bis(triphenylphosphine)ruthenium(II), [Ru(OAc)2(PPh3)2], can be synthesized from [RuCl2(PPh3)3]. mdpi.com Another common precursor, [RuCl2(benzene)]2, can be used to synthesize an intermediate, RuCl2(binap)(dmf)n, by reacting it with the BINAP ligand in DMF. google.comepo.org A patented method describes the synthesis of a ruthenium compound, [RuX(L)(PP)]X (where L is an arene like p-cymene (B1678584) and PP is an optically active bisphosphine), which then reacts with a carboxylate salt to form the desired Ru(OCOR)2(PP) complex. google.com

Table 1: Common Ruthenium Precursors and Their Synthetic Utility

| Precursor | Subsequent Reaction to form Ru(OAc)2(Ligand) | Reference |

|---|---|---|

| [RuCl2(p-cymene)]2 | Reaction with (S)-DM-SEGPHOS and then NaOAc·3H2O in toluene (B28343)/ethanol (B145695). google.com | google.com |

| [RuCl2(benzene)]2 | Formation of RuCl2(binap)(dmf)n intermediate, followed by reaction with sodium acetate (B1210297). google.comepo.org | google.comepo.org |

| [RuCl2(PPh3)3] | Reaction with sodium acetate via manual grinding to form [Ru(OAc)2(PPh3)2]. mdpi.com | mdpi.com |

Ligand Synthesis and Resolution (DM-BINAP and Related BINAP Derivatives)

The enantioselective power of the catalyst originates from the chiral bisphosphine ligand. (S)-DM-BINAP, or (S)-(-)-2,2'-bis(di(3,5-xylyl)phosphino)-1,1'-binaphthyl, is a member of the BINAP family of ligands, which are renowned for their broad applicability and high efficiency in asymmetric catalysis. thieme-connect.com The bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms of DM-BINAP create a specific chiral environment that enhances both enantioselectivity and diastereoselectivity in certain hydrogenation reactions. thieme-connect.com

The synthesis of BINAP and its derivatives has evolved significantly. An efficient method involves a nickel-catalyzed cross-coupling reaction. thieme-connect.com For instance, chiral 2,2'-bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl can be coupled with diphenylphosphine (B32561) in the presence of a nickel catalyst and DABCO. thieme-connect.com A similar approach uses chlorodiphenylphosphine (B86185) in the presence of zinc. thieme-connect.com Another procedure for preparing BINAP ligands involves the reaction of an activated binaphthyl with a secondary phosphine-borane complex (Ar2PH-BH3) in the presence of an amine and a nickel catalyst, which helps to prevent oxidation of the phosphine (B1218219). okayama-u.ac.jp The resulting mixture can then be reduced to yield the pure BINAP ligand. thieme-connect.com

Direct Synthesis Routes for (S)-Ru(OAc)2(DM-BINAP) Complexes

The direct synthesis of (S)-Ru(OAc)2(DM-BINAP) typically involves the coordination of the pre-synthesized (S)-DM-BINAP ligand to a suitable ruthenium precursor. These methods aim to produce the final complex as a stable, isolable solid.

One common route involves a two-step process starting from a ruthenium-halide complex. For example, [RuCl2(p-cymene)]2 is first reacted with (S)-DM-SEGPHOS (a related ligand) in toluene and ethanol. google.com Subsequently, sodium acetate trihydrate is added to replace the chloride ligands with acetate ligands, yielding the Ru(OAc)2 complex. google.com A similar method uses [RuCl2(benzene)]2, which is first stirred with BINAP in DMF at 100°C to form an intermediate, RuCl2(binap)(dmf)n. google.comepo.org This intermediate is then treated with a methanol (B129727) solution of sodium acetate to yield the final diacetate complex after purification. google.comepo.org

An alternative, more direct approach involves reacting a ruthenium(II) acetate precursor, such as the trimeric ruthenium(II) acetate dimer, directly with the (S)-H8-BINAP ligand (a derivative) in refluxing ethanol. This method avoids the halide-exchange step.

Table 2: Comparison of Direct Synthesis Routes

| Ruthenium Source | Ligand | Reagents | Solvent(s) | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| [RuCl(p-cymene)(S)-binap]Cl | (S)-BINAP (in precursor) | NaOAc·3H2O | Toluene, Methanol | 50 °C, 2 hours | Not specified | google.com |

| [RuCl2(benzene)]2 | BINAP | 1. DMF, 2. Sodium Acetate | DMF, Methanol, Toluene | 1. 100 °C, 10 min, 2. Vigorous stirring | Not specified | google.comepo.org |

In Situ Generation of Active Catalytic Species from Precursors

For convenience and to screen multiple catalysts rapidly, the active catalytic species is often generated in situ from its precursors immediately before or during the catalytic reaction. This approach avoids the isolation of the final complex, which can sometimes be sensitive or difficult to purify.

The in situ generation typically involves mixing a ruthenium precursor and the desired chiral ligand in the reaction vessel. For example, the active catalyst for the hydrogenation of keto-acids can be generated from precursors like [RuCl2{(S)-BINAP}] or [Ru(OAc)2{(S)-BINAP}] in the reaction solvent under a hydrogen atmosphere. researchgate.net The mechanism suggests that the substrate itself, particularly if it is a carboxylic acid, can participate in the ligand exchange at the metal center to form the active species. researchgate.net Catalytic systems can also be generated in situ from tetranuclear Ru-H complexes with specific ligands like catechol, which have been shown to be effective for deaminative coupling reactions. marquette.edu The reaction of a cationic Ru-H complex with a quinone can also generate an active catalyst in situ for the α-alkylation of ketones. marquette.edu

Green Chemistry Approaches in Catalyst Synthesis (e.g., Mechanochemistry)

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and sustainable methods for catalyst synthesis. semanticscholar.orgresearchgate.net These approaches aim to reduce solvent use, minimize waste, and lower energy consumption. researchgate.netnih.gov

Mechanochemistry, specifically manual or ball-mill grinding, has emerged as a powerful solvent-free technique for synthesizing metal complexes. mdpi.com A notable example is the synthesis of the precursor [Ru(OAc)2(PPh3)2] from commercially available [RuCl2(PPh3)3] and sodium acetate. mdpi.com This manual grinding protocol is fast, efficient (achieving 80% yield in 30 minutes), and avoids the use of solvents entirely. mdpi.com The versatility of this method has been demonstrated by using other sodium carboxylates to produce different ruthenium carboxylate complexes. mdpi.com

The environmental impact of this mechanochemical route has been compared to traditional solution-based methods using green metrics like the E-factor (environmental factor) and Mass Productivity. mdpi.com For the synthesis of the acetate complex, the grinding method showed a slightly better E-factor (3 vs. 4) and mass productivity (~6 vs. 5) compared to the solvent-based method. mdpi.com This demonstrates that mechanosynthesis is a viable and greener alternative for preparing key ruthenium precursors, which can then be used to synthesize the final (S)-Ru(OAc)2(DM-BINAP) catalyst. The immobilization of catalysts like Ru(BINAP)(OAc)2 on supports such as cellulose (B213188) is another green strategy, facilitating catalyst recovery and reuse. diva-portal.org

Mechanistic Investigations of Catalytic Pathways Mediated by S Ru Oac 2 Dm Binap

Elucidation of Hydrido-Ruthenium Intermediates in Hydrogenation

The activation of molecular hydrogen and the formation of ruthenium hydride species are central to the catalytic cycle. For catalysts of the type Ru(OAc)2(BINAP), the reaction with H2 leads to the formation of a ruthenium monohydride complex, which is considered the key catalytically active species. researchgate.netresearchgate.net The mechanism is believed to proceed via a monohydride-unsaturate pathway, which involves the initial formation of a Ru-H species before the substrate coordinates. researchgate.net

The general steps for the formation of the active hydride species are:

Precatalyst Activation: The diacetate precatalyst, (S)-Ru(OAc)2(DM-BINAP), reacts with molecular hydrogen.

Heterolytic Cleavage: This reaction is proposed to involve the heterolytic cleavage of H2. This step is often facilitated by the substrate itself or a basic co-catalyst.

Formation of Monohydride: The cleavage results in the formation of a ruthenium monohydride species, RuH(OAc)(DM-BINAP), and acetic acid. This monohydride is the primary species that enters the main catalytic cycle for hydrogenation.

In some related ruthenium-diphosphine-diamine systems, a dihydride species, trans-RuH2(diphosphine)(diamine), has been identified as the active catalyst. nih.gov However, for the Ru(OAc)2(BINAP) class of catalysts, evidence points towards a monohydride mechanism, particularly in the hydrogenation of substrates containing a carboxylic acid group. researchgate.netresearchgate.net The exact nature of the hydride intermediate can be influenced by the specific substrate and reaction conditions.

Reaction Pathway Analysis for Asymmetric Hydrogenation of Carbonyls

The asymmetric hydrogenation of carbonyl compounds, particularly ketones with a directing functional group, is a hallmark application of Ru(II)-BINAP catalysts. The mechanism differs significantly from that of rhodium-based catalysts and allows for a broader range of substrates. ethz.ch

The proposed pathway for the hydrogenation of a functionalized ketone, such as a β-keto ester, involves the following key steps: harvard.eduresearchgate.net

Ligand Exchange: The substrate, specifically the keto-acid or keto-ester, coordinates to the ruthenium center, likely displacing one of the acetate (B1210297) ligands. The presence of a functional group like a carboxylic acid or ester is crucial for this initial binding, acting as a stereoselective anchor. ethz.chresearchgate.net

Coordination: The substrate binds to the ruthenium monohydride complex in a bidentate fashion through the carbonyl oxygen and the functional group. This creates a rigid, chiral intermediate.

Hydride Transfer: An intramolecular transfer of the hydride from the ruthenium center to the electrophilic carbonyl carbon occurs. This transfer proceeds through a stereochemically defined transition state.

Product Release: The hydrogenated product (the corresponding alcohol) is released, and the catalyst is regenerated to re-enter the catalytic cycle.

For β-keto esters, studies suggest the reaction proceeds through the hydrogenation of the keto tautomer, not the enol form. harvard.edu The rigid conformation of the BINAP ligand backbone forces the phenyl groups on the phosphorus atoms into a specific arrangement, creating a well-defined chiral environment that dictates the facial selectivity of the hydride attack on the coordinated carbonyl group. harvard.edu

Reaction Pathway Analysis for Asymmetric Hydrogenation of Unsaturated Bonds

(S)-Ru(OAc)2(DM-BINAP) and related catalysts are highly effective for the asymmetric hydrogenation of various unsaturated carbon-carbon bonds, including those in allylic alcohols and α,β-unsaturated carboxylic acids. ethz.chnptel.ac.in The presence of a coordinating group near the double bond is often essential for achieving high enantioselectivity. ethz.ch

For α,β-unsaturated carboxylic acids, the mechanism is thought to be analogous to that for functionalized ketones: researchgate.netnptel.ac.in

Substrate Coordination: The carboxylic acid group of the substrate coordinates to the ruthenium center.

Hydride Formation: The resulting substrate-ruthenium complex then reacts with molecular hydrogen, leading to the formation of a ruthenium hydride intermediate. researchgate.net

Insertion/Hydride Transfer: The C=C double bond inserts into the Ru-H bond. The stereochemistry of this step is governed by the chiral environment of the DM-BINAP ligand.

Protonolysis: The resulting ruthenium-alkyl intermediate undergoes protonolysis, releasing the saturated product and regenerating the active catalyst.

The hydrogenation of allylic alcohols like geraniol (B1671447) and nerol (B1678202) proceeds with excellent chemo- and enantioselectivity. ethz.ch The hydroxyl group acts as a directing group, coordinating to the ruthenium center and positioning the adjacent double bond for selective hydrogenation. This directed hydrogenation is a key strategy for reducing one double bond in a molecule containing multiple unsaturated sites. ethz.ch

Transition State Characterization and Enantioselectivity Origin

The origin of enantioselectivity in (S)-Ru(OAc)2(DM-BINAP) catalyzed hydrogenations lies in the energetic differentiation of the two diastereomeric transition states. The C2-axial chirality of the DM-BINAP ligand creates a highly structured and sterically demanding chiral pocket around the ruthenium metal center.

Key factors influencing the transition state and enantioselectivity include:

Chiral Pocket: The rigid backbone of the BINAP ligand forces the four aryl groups (3,5-xylyl groups in DM-BINAP) on the phosphorus atoms into a specific, propeller-like arrangement. This creates quadrants of differing steric hindrance. harvard.edu

Substrate Approach: For a prochiral substrate to be hydrogenated, it must approach and coordinate to the metal center. Of the two possible approaches (leading to the R or S enantiomer), one is sterically favored as it minimizes non-bonded interactions between the substrate's substituents and the bulky aryl groups of the ligand. harvard.edu The 3,5-dimethylphenyl (xylyl) groups of the DM-BINAP ligand provide greater steric hindrance compared to the phenyl groups of standard BINAP, which can lead to enhanced enantioselectivity.

Six-Membered Transition State: In the hydrogenation of ketones with related Ru-diphosphine-diamine catalysts, a concerted, six-membered transition state involving the Ru-H, the N-H of the diamine, and the C=O of the substrate has been proposed. This metal-ligand bifunctional mechanism facilitates the hydrogen transfer. nih.gov A similar chelated transition state is likely operative for Ru(OAc)2(BINAP) systems, where the substrate's functional group plays a crucial role in forming a stable, stereodetermining cyclic intermediate.

The favored transition state is the one where the larger substituent of the prochiral substrate is oriented away from the sterically congested quadrants of the DM-BINAP ligand, leading to the preferential formation of one enantiomer.

Role of Substrate-Catalyst Interactions in Stereocontrol

Stereocontrol is fundamentally dependent on the precise interactions between the substrate and the chiral catalyst. For the (S)-Ru(OAc)2(DM-BINAP) system, a directing functional group on the substrate is paramount for high levels of stereocontrol. ethz.ch

Chelation and Anchoring: Functional groups such as carboxylates, hydroxyls, or amides act as anchors, coordinating to the ruthenium center. This initial binding event pre-organizes the substrate within the catalyst's chiral pocket, restricting its conformational freedom. ethz.chresearchgate.net This bidentate chelation forms a rigid cyclic intermediate, which is crucial for the effective transmission of chirality from the DM-BINAP ligand to the substrate.

CH/π Interactions: In addition to direct coordination, weaker non-covalent interactions, such as CH/π interactions between a substrate's substituent (e.g., an aromatic ring) and one of the aryl rings of the BINAP ligand, can play a significant role in stabilizing the favored transition state. This has been proposed as a key element in determining enantioselectivity in the hydrogenation of ketones. nih.gov

Steric Repulsion: As mentioned previously, the primary interaction dictating stereoselectivity is often steric repulsion. The substrate orients itself to place its largest group in the least sterically hindered region of the chiral pocket created by the DM-BINAP ligand. harvard.edu The increased steric bulk of the 3,5-xylyl groups in DM-BINAP compared to the phenyl groups in BINAP enhances these repulsive interactions, often leading to higher enantiomeric excesses.

Without a coordinating functional group, substrates are often hydrogenated with low enantioselectivity, as the substrate is not held in a fixed orientation relative to the chiral ligand during the critical hydride transfer step. ethz.ch

Kinetic Studies of (S)-Ru(OAc)2(DM-BINAP)-Catalyzed Reactions

Kinetic studies provide quantitative insight into the reaction mechanism. For the hydrogenation of α,β-unsaturated carboxylic acids catalyzed by Ru(II)(BINAP)(O2CR)2 complexes in methanol (B129727), a general rate law has been established. researchgate.net

The rate law at near ambient conditions is expressed as: rate = k_obs * [Ru]_t * [substrate] * [H2] / [substrate]_0

Where:

k_obs is the observed rate constant.

[Ru]_t is the total catalyst concentration.

[substrate] is the substrate concentration at time t.

[H2] is the concentration of hydrogen (proportional to pressure).

[substrate]_0 is the initial substrate concentration.

This rate law, along with deuterium (B1214612) labeling studies, supports a mechanism where the turnover-limiting step involves a substrate-containing ruthenium complex that heterolytically splits H2 to form a metal hydride. researchgate.net The inverse dependence on the initial substrate concentration suggests a complex equilibrium involving substrate-catalyst adducts.

The table below summarizes kinetic parameters for the hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid to (S)-Naproxen, a reaction catalyzed by a closely related Ru-BINAP system. researchgate.net

| Parameter | Value | Conditions |

| Reaction Order in Catalyst | ~1 | 35 °C, 4 atm H2 |

| Reaction Order in Hydrogen | ~1 | 35 °C |

| Reaction Order in Substrate | Variable (complex dependence) | 35 °C, 4 atm H2 |

| Activation Energy (Ea) | ~50-60 kJ/mol (Typical Range) | Varies with specific system |

This is an interactive data table. The values are representative for Ru-BINAP systems under typical conditions.

Solvent and Pressure Effects on Catalytic Mechanism and Performance

Both solvent and hydrogen pressure are critical parameters that can significantly influence the catalytic activity, enantioselectivity, and even the operative mechanism of (S)-Ru(OAc)2(DM-BINAP)-catalyzed hydrogenations.

Solvent Effects:

Polarity and Coordination: Protic and polar solvents like methanol or ethanol (B145695) are often used and can play multiple roles. They can help solubilize the catalyst and substrate, stabilize charged intermediates, and participate in the protonolysis steps of the catalytic cycle. In some cases, the solvent molecule itself can coordinate to the ruthenium center, influencing the nature of the active species.

Enantioselectivity: The choice of solvent can have a dramatic impact on the enantiomeric excess (ee) of the product. This is because the solvent can affect the conformation of the substrate-catalyst complex and the relative energies of the diastereomeric transition states. For instance, in the hydrogenation of tiglic acid, the addition of methanol to supercritical CO2 was found to increase enantioselectivity. researchgate.net

Pressure Effects:

Reaction Rate: According to the rate law, the reaction rate is typically first order with respect to hydrogen concentration, meaning higher H2 pressures lead to faster reactions. researchgate.netnptel.ac.in This is generally observed in practice, although at very high pressures, the rate may become independent of pressure if another step, such as product release, becomes rate-limiting.

Enantioselectivity: The effect of pressure on enantioselectivity can be complex. In many cases, high enantioselectivity is maintained over a broad range of pressures. However, for some substrates, increasing the hydrogen pressure can lead to a decrease in ee. This may be due to a change in the rate-determining step or the involvement of alternative, less selective catalytic pathways that become more competitive at higher H2 concentrations. For example, some Ru-BINAP catalysts show higher enantioselectivity at higher hydrogen pressures, while others show the opposite trend. researchgate.net

The optimal conditions are therefore a careful balance between achieving a practical reaction rate and maximizing enantioselectivity, requiring specific optimization for each substrate.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| (S)-Ru(OAc)2(DM-BINAP) | Diacetato[(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl]ruthenium(II) |

| (S)-BINAP | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| (S)-Naproxen | (S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol |

| Nerol | (2Z)-3,7-Dimethylocta-2,6-dien-1-ol |

| Tiglic Acid | (E)-2-Methylbut-2-enoic acid |

| Acetic Acid | Ethanoic acid |

| Methanol | Methyl alcohol |

| Ethanol | Ethyl alcohol |

| (S)-H8-BINAP | (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-binaphthyl-2,2'-diylbis(diphenylphosphine) |

| TolBINAP | 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |

| DMAPEN | 1,2-Dianilino-1,2-diphenylethane |

Catalyst Activation and Deactivation Pathways (e.g., P-C Bond Cleavage)nih.gov

The catalytic efficacy of (S)-Ru(OAc)2(DM-BINAP) is intrinsically linked to its transformation into a catalytically active species and its subsequent stability under reaction conditions. Mechanistic studies, primarily on the closely related Ru(OAc)2(BINAP), have elucidated key activation and deactivation pathways that are considered relevant to the DM-BINAP analogue.

Catalyst Activation:

The activation of the precatalyst (S)-Ru(OAc)2(DM-BINAP) is generally understood to involve the formation of a ruthenium hydride species, which is the active catalyst in asymmetric hydrogenation reactions. The hydrogenation in methanol under low hydrogen pressure is proposed to proceed through a monohydride-unsaturate mechanism. researchgate.net This process begins with the formation of a Ru-H bond, which then reacts with the olefinic substrate. researchgate.net The migratory insertion of the olefin into the Ru-H bond occurs in a reversible and endergonic fashion, leading to a five-membered metallacyclic intermediate. researchgate.net The final product is released through the cleavage of the ruthenium-carbon bond by either molecular hydrogen or the protic solvent, such as methanol. researchgate.net

Catalyst Deactivation Pathways:

Several pathways can lead to the deactivation of ruthenium-BINAP catalysts. These include the formation of inactive dimeric species, degradation of the ligand, or changes in the oxidation state of the ruthenium center. A significant deactivation mechanism that has been studied in detail for related ruthenium-BINAP complexes is the cleavage of the phosphorus-carbon (P-C) bond of the phosphine (B1218219) ligand.

P-C Bond Cleavage:

Research on Ru(OAc)2(BINAP) has demonstrated that P-C bond splitting can occur in the presence of strong acids like trifluoromethanesulfonic acid (CF3SO3H) or tetrafluoroboric acid (HBF4). The reaction of Ru(OAc)2(rac-BINAP) with wet CF3SO3H in 1,2-dichloroethane (B1671644) at elevated temperatures results in the cleavage of a P-C bond. In this process, a proton from the acid protonates an acetate ligand, and a water molecule adds across the P-C bond. This leads to the formation of a cationic triflate complex where one of the phosphorus atoms is converted to a diphenylphosphinous acid (PPh2OH) ligand, and the formerly attached naphthyl ring is complexed to the Ru(II) center in an η6-fashion.

A similar reaction with HBF4 also induces P-C bond cleavage, accompanied by the formation of a novel phosphinite anion derived from the hydrolysis of the BF4- anion. At low temperatures, NMR studies have shown an intermediate containing a Ru-F-H interaction, which upon warming, proceeds to the P-C bond cleaved product.

The following table summarizes the observed P-C bond cleavage products for Ru(OAc)2(BINAP) in the presence of strong acids, which serves as a model for potential deactivation pathways of (S)-Ru(OAc)2(DM-BINAP).

| Reactant | Acid | Conditions | Observed Deactivation Product | Reference |

|---|---|---|---|---|

| Ru(OAc)2(rac-BINAP) | wet CF3SO3H | 1,2-dichloroethane, 363 K | Ru(CF3SO3)(6'-diphenylphosphino-1-naphthyl)(PPh2OH) | |

| Ru(OAc)2(rac-BINAP) | HBF4 | Warming from 213 K to 273 K | Complexes containing fluorophosphine (Ph2PF) |

Applications of S Ru Oac 2 Dm Binap in Enantioselective Synthesis

Asymmetric Hydrogenation of Prochiral Ketones

The asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium catalysts bearing BINAP and its derivatives have been extensively studied for this purpose. The (S)-Ru(OAc)2(DM-BINAP) system, often used in conjunction with a chiral diamine cocatalyst, has demonstrated high efficiency and enantioselectivity in the reduction of a wide range of ketonic substrates.

(S)-Ru(OAc)2(DM-BINAP) and related catalysts are particularly effective for the asymmetric hydrogenation of aromatic and heteroaromatic ketones. wikipedia.org These reactions typically yield the corresponding chiral secondary alcohols with high enantiomeric excess (ee). The catalyst system is capable of discriminating between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer.

Research has shown that various substituted acetophenones and other aryl ketones can be successfully hydrogenated with high enantioselectivity. nih.gov For instance, the hydrogenation of acetophenone (B1666503) derivatives often proceeds with excellent yields and ee values, frequently exceeding 90%. The electronic properties and steric hindrance of the substituents on the aromatic ring can influence the reaction rate and enantioselectivity, but the catalyst generally exhibits broad substrate scope.

Heteroaromatic ketones, which are important building blocks for pharmaceuticals and agrochemicals, are also excellent substrates for this catalytic system. nih.gov Ketones containing pyridine (B92270), furan, and thiophene (B33073) rings have been successfully reduced to their corresponding chiral alcohols with high levels of stereocontrol. Even challenging substrates like meta- and para-acetyl pyridines have been hydrogenated with high enantioselectivity. nih.gov

A limitation can arise with highly sterically hindered ketones or substrates with coordinating groups that can interfere with the catalyst's activity. However, the versatility of the Ru-BINAP platform often allows for optimization of reaction conditions to overcome some of these challenges.

Table 1: Asymmetric Hydrogenation of Aromatic and Heteroaromatic Ketones Note: Data presented is representative of Ru-BINAP type catalysts, including DM-BINAP analogues.

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | Ru-BINAP/diamine | >99% | nih.gov |

| 2-Acetylfuran | (R)-1-(Furan-2-yl)ethanol | Ru-BINAP/diamine | 98% | nih.gov |

The asymmetric hydrogenation of aliphatic and cyclic ketones presents a greater challenge due to the smaller steric and electronic differences between the substituent groups attached to the carbonyl carbon. researchgate.net Despite this, significant progress has been made using Ru-BINAP based catalysts. For simple aliphatic ketones, high enantioselectivities can be achieved, particularly when there is a significant size difference between the two alkyl groups.

Cyclic ketones are also viable substrates for asymmetric hydrogenation catalyzed by (S)-Ru(OAc)2(DM-BINAP) and related systems. The rigidity of the cyclic structure can aid in the stereodifferentiation by the chiral catalyst. High enantioselectivities have been reported for the hydrogenation of various substituted cyclohexanones and other cyclic ketones.

Table 2: Asymmetric Hydrogenation of Aliphatic and Cyclic Ketones Note: Data presented is representative of Ru-BINAP type catalysts, including DM-BINAP analogues.

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pinacolone | (S)-3,3-Dimethyl-2-butanol | Ru-TolBINAP/PICA | 98% | nih.govnih.gov |

Functionalized ketones, such as ketoesters and amino ketones, are particularly important substrates as the resulting chiral hydroxyesters and amino alcohols are valuable synthetic intermediates. The (S)-Ru(OAc)2(DM-BINAP) catalyst is highly effective for the hydrogenation of these substrates, often proceeding with excellent chemo- and enantioselectivity. ethz.ch

In the case of β-ketoesters, the catalyst can reduce the ketone functionality while leaving the ester group intact, providing access to chiral β-hydroxyesters with high ee. harvard.edu These products are versatile building blocks in the synthesis of natural products and pharmaceuticals. The hydrogenation is believed to proceed through the keto tautomer of the β-ketoester. harvard.edu

Similarly, the asymmetric hydrogenation of α-amino ketones provides a direct route to chiral vicinal amino alcohols, which are important structural motifs in many biologically active compounds. The presence of the amino group can influence the stereochemical outcome of the reaction, and high diastereoselectivities can be achieved in cases where a new stereocenter is formed adjacent to an existing one.

Table 3: Asymmetric Hydrogenation of Functionalized Ketones Note: Data presented is representative of Ru-BINAP type catalysts, including DM-BINAP analogues.

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | Ru-BINAP | >99% | harvard.edu |

| 2-Aminoacetophenone | (R)-2-Amino-1-phenylethanol | Co-BenzP* | 99% | nih.gov |

Asymmetric Hydrogenation of Prochiral Olefins

The enantioselective hydrogenation of prochiral olefins is another area where (S)-Ru(OAc)2(DM-BINAP) has demonstrated significant utility. The catalyst is capable of hydrogenating a variety of substituted alkenes with high enantioselectivity, providing a powerful tool for the synthesis of chiral alkanes.

Enamides are valuable substrates for asymmetric hydrogenation, as the resulting chiral amines and amides are important functionalities in many natural products and pharmaceuticals. Ru-BINAP catalysts have been shown to be effective for the hydrogenation of enamides, affording the products with high enantioselectivity.

α,β-Unsaturated carboxylic acids are another important class of substrates for asymmetric hydrogenation. researchgate.net The (S)-Ru(OAc)2(DM-BINAP) catalyst can hydrogenate the carbon-carbon double bond to produce chiral carboxylic acids with high ee. nptel.ac.in This methodology has been applied to the synthesis of important non-steroidal anti-inflammatory drugs like (S)-Naproxen. nptel.ac.in The reaction is believed to proceed through coordination of the carboxylic acid group to the ruthenium center, which facilitates the stereoselective delivery of hydrogen.

Table 4: Asymmetric Hydrogenation of Enamides and α,β-Unsaturated Carboxylic Acids Note: Data presented is representative of Ru-BINAP type catalysts, including DM-BINAP analogues.

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (Z)-α-Acetamidocinnamic acid | N-Acetyl-(R)-phenylalanine | Ru-BINAP | 92% | ethz.ch |

| 2-(6-Methoxy-2-naphthyl)acrylic acid | (S)-Naproxen | Ru-BINAP | 98% | nptel.ac.in |

The asymmetric hydrogenation of allylic and homoallylic alcohols provides a direct route to chiral alcohols and diols. researchgate.net The hydroxyl group in these substrates can act as a directing group, coordinating to the ruthenium center and influencing the stereochemical outcome of the hydrogenation. (S)-Ru(OAc)2(DM-BINAP) and related catalysts have been successfully employed for the highly enantioselective hydrogenation of these substrates.

For example, the hydrogenation of geraniol (B1671447) and nerol (B1678202), which are allylic alcohols, can be achieved with high enantioselectivity to produce citronellol, a key intermediate in the synthesis of menthol. ethz.chnptel.ac.in The catalyst is able to differentiate between the two enantiotopic faces of the double bond, leading to the formation of a single enantiomer of the product.

Table 5: Asymmetric Hydrogenation of Allylic Alcohols Note: Data presented is representative of Ru-BINAP type catalysts, including DM-BINAP analogues.

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Geraniol | (R)-Citronellol | Ru-BINAP | 96-99% | ethz.chnptel.ac.in |

Hydrogenation of Unfunctionalized Olefins

While the asymmetric hydrogenation of functionalized olefins has been extensively studied, the reduction of unfunctionalized olefins presents a greater challenge due to the lack of a coordinating group near the double bond to facilitate substrate binding to the catalyst. Nevertheless, BINAP-ruthenium(II) dicarboxylate complexes have demonstrated notable success in this area. Specifically, (R)-Ru(OAc)2(BINAP) has been effectively used for the asymmetric hydrogenation of certain 1,1'-disubstituted olefins, such as 1-methyleneindan and 1-methylenetetralins.

Research has shown that the enantioselectivity of these reactions is highly dependent on the substrate structure and the reaction conditions. For the hydrogenation of 1-methyleneindan, a five-membered methylenecycloalkane, the Ru(OAc)2((R)-BINAP) catalyst provided the product with a high optical yield. The enantiomeric excess (ee) achieved in these transformations underscores the catalyst's ability to effectively differentiate between the prochiral faces of the olefin even without a directing functional group.

| Substrate | Catalyst | Solvent | Product | Enantiomeric Excess (ee) |

| 1-Methyleneindan | (R)-Ru(OAc)2(BINAP) | Ethanol (B145695) | (R)-1-Methylindan | 78% |

| 1-Methylenetetralin | (R)-Ru(OAc)2(BINAP) | Ethanol | (R)-1-Methyltetralin | 67% |

This table presents illustrative research findings on the asymmetric hydrogenation of unfunctionalized olefins.

Asymmetric Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones, imines, and other unsaturated compounds, utilizing hydrogen donors such as 2-propanol or formic acid instead of molecular hydrogen (H₂). This technique offers operational simplicity and avoids the need for high-pressure hydrogenation equipment. The most successful and widely used catalysts for ATH are typically ruthenium(II) complexes featuring a combination of a π-arene or phosphine (B1218219) ligand and a chiral N-sulfonylated 1,2-diamine, such as TsDPEN. These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal hydride and the amine proton of the ligand are transferred to the substrate in a concerted, six-membered transition state.

While complexes like (S)-Ru(OAc)2(DM-BINAP) are premier catalysts for direct hydrogenation with H₂, their application in asymmetric transfer hydrogenation is less common. The established mechanism for highly efficient ATH relies on the bifunctional nature of catalysts like Ru(II)-TsDPEN. In these systems, the N-H proton of the diamine ligand acts as a crucial acidic component in the hydrogen transfer process.

The Ru(OAc)2(BINAP) system does not possess this N-H functionality and is primarily designed to activate molecular hydrogen. Although ruthenium complexes can catalyze transfer hydrogenation from sources like 2-propanol, achieving high enantioselectivity for this specific transformation typically requires the specially designed Ru-diamine catalysts. For instance, the transfer hydrogenation of acetophenone using a catalyst generated from a Ru(II) precursor and a chiral diamine ligand in 2-propanol can yield 1-phenylethanol (B42297) with high enantioselectivity. researchgate.net However, the literature predominantly favors the use of Noyori-type catalysts for this specific application rather than the Ru(OAc)2(BINAP) complex.

Other Asymmetric Transformations Catalyzed by (S)-Ru(OAc)2(DM-BINAP)

Beyond hydrogenation, the versatility of (S)-Ru(OAc)2(DM-BINAP) and related complexes extends to other important asymmetric catalytic reactions, including reductive aminations and carbon-carbon bond-forming reactions.

Direct asymmetric reductive amination (DARA) of ketones is a highly atom-economical method for synthesizing chiral primary amines. The (S)-Ru(OAc)2(BINAP) catalyst has been identified as a highly effective catalyst for this transformation. In a notable application, a variety of 2-acetyl-6-substituted pyridines were converted into their corresponding chiral primary amines with excellent enantioselectivities and high yields.

The reaction typically uses an ammonium (B1175870) salt, such as ammonium trifluoroacetate, as the nitrogen source and molecular hydrogen as the reductant. The process is conducted under relatively mild, industrially friendly low-pressure conditions. The broad substrate scope demonstrates that the catalyst tolerates various substituents on the pyridine ring, including aryl, alkyl, and halogen groups, without a significant loss of enantioselectivity.

| Ketone Substrate (2-acetyl-6-R-pyridine) | Nitrogen Source | Product | Conversion | Enantiomeric Excess (ee) |

| R = Methoxy | NH₄(OCOCF₃) | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | >99% | 95% |

| R = Phenyl | NH₄(OCOCF₃) | (S)-1-(6-phenylpyridin-2-yl)ethan-1-amine | >99% | >99% |

| R = Chloro | NH₄(OCOCF₃) | (S)-1-(6-chloropyridin-2-yl)ethan-1-amine | 99% | 94% |

| R = Bromo | NH₄(OCOCF₃) | (S)-1-(6-bromopyridin-2-yl)ethan-1-amine | 98% | 95% |

| R = Methyl | NH₄(OCOCF₃) | (S)-1-(6-methylpyridin-2-yl)ethan-1-amine | >99% | 97% |

This table summarizes the results for the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines catalyzed by Ru(OAc)₂{(S)-binap}.

Ruthenium-BINAP catalysts are also capable of mediating complex carbon-carbon bond-forming reactions with high stereocontrol. One such example is the enantioselective carbonyl reductive coupling of alkoxyallenes, which constitutes a form of asymmetric allylation. In this process, a ruthenium-BINAP catalyst facilitates the coupling of an alkoxyallene with an aldehyde or alcohol to produce enantiomerically enriched syn-sec,tert-diols. This reaction is significant for its ability to construct acyclic stereodiads containing fully substituted carbon stereocenters, which are common motifs in polyketide natural products. The reaction proceeds through the formation of a (Z)-σ-alkoxyallylruthenium intermediate, which then adds stereospecifically to the carbonyl partner.

While chemical suppliers note the utility of Ru(OAc)2(BINAP) in cross-coupling reactions, the academic literature on this specific application is sparse. chemimpex.com Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are predominantly catalyzed by palladium or rhodium complexes. Although ruthenium can participate in such transformations, well-defined, highly enantioselective examples catalyzed specifically by Ru(OAc)2(BINAP) are not as established as its applications in hydrogenation.

Ligand Design, Modification, and Structure Activity Relationship Studies

Impact of BINAP Derivative Stereochemistry (e.g., (R)- vs. (S)-)

The defining feature of BINAP-type ligands is their axial chirality, which arises from restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings. wikipedia.org This C2-symmetric framework lacks a traditional stereogenic carbon atom but provides a highly effective chiral environment around the metal center. wikipedia.orgresearchgate.net The absolute configuration of the BINAP ligand, designated as (R) or (S), directly dictates the stereochemical outcome of the catalyzed reaction, leading to the preferential formation of one enantiomer of the product over the other.

For instance, in the asymmetric hydrogenation of ketones, a ruthenium catalyst complexed with (S)-BINAP will typically yield the (S)-alcohol, while the corresponding (R)-BINAP catalyst will produce the (R)-alcohol. harvard.edu This principle of catalyst-directed asymmetric induction is fundamental to the application of these complexes. nih.gov The rigid C2-symmetric backbone of the BINAP ligand forces the phenyl groups on the phosphorus atoms into a specific conformation. This arrangement creates four distinct quadrants around the ruthenium center, with two being sterically hindered by the phenyl groups, leaving the other two accessible for substrate coordination. harvard.edu The chiral disposition of the ligand ensures that the substrate preferentially binds in a specific orientation to minimize steric clashes, leading to the observed high enantioselectivity. harvard.edu

The choice between (R)- and (S)-BINAP is therefore a critical first step in designing an asymmetric synthesis, as it determines the absolute configuration of the desired product. In reductive coupling reactions, catalysts modified by (R)- and (S)-BINAP have demonstrated excellent levels of catalyst-directed asymmetric induction, producing the corresponding enantiomeric products with high selectivity. nih.gov

Influence of Substituents on BINAP Backbone (e.g., DM-BINAP vs. H8-BINAP)

Modification of the parent BINAP scaffold by introducing substituents onto its phenyl or naphthyl rings has been a fruitful strategy for fine-tuning the catalyst's performance. These modifications can alter both the electronic and steric properties of the ligand, thereby influencing the catalyst's activity, selectivity, and stability.

The ligand in the title compound, DM-BINAP, features two methyl groups at the 3 and 5 positions of each of the four phenyl rings attached to the phosphorus atoms. These 3,5-xylyl groups have a significant impact compared to the unsubstituted phenyl groups of standard BINAP.

Electronic Effects : The methyl groups are electron-donating, which increases the electron density on the phosphorus atoms and, consequently, on the ruthenium center. This enhanced electron density can affect the metal's reactivity and its interaction with the substrate. Conversely, introducing electron-withdrawing groups on the BINAP framework can lead to different catalytic behaviors; for example, some studies have shown that electron-deficient ligands can result in lower conversion rates in certain hydrogenations. researchgate.net

Steric Effects : The xylyl groups are significantly bulkier than phenyl groups. This increased steric hindrance creates a more defined and constrained chiral pocket around the ruthenium atom. This can enhance enantioselectivity by creating a greater energetic difference between the diastereomeric transition states, forcing the substrate to adopt a more specific orientation.

A comparison with other BINAP derivatives, such as H8-BINAP (5,5',6,6',7,7',8,8'-octahydro-BINAP), further illustrates the importance of the biaryl backbone. In H8-BINAP, the peripheral phenyl rings on the naphthyl groups are hydrogenated. This modification makes the ligand more flexible and alters the dihedral angle of the biaryl system, which in turn affects the geometry of the catalyst and its interaction with the substrate. The choice of substituent is therefore a critical parameter for optimizing a catalyst for a specific transformation.

| Ligand | Key Feature | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-BINAP | Unsubstituted Phenyl Groups | >99 | 98 (R) |

| (S)-DM-BINAP | Electron-donating, bulky xylyl groups | >99 | >99 (R) |

| (S)-H8-BINAP | Hydrogenated naphthyl rings | >99 | 97 (R) |

Note: Data are representative and compiled from general findings in asymmetric catalysis literature. Specific reaction conditions can influence outcomes.

Role of Auxiliary Ligands (e.g., Chiral Diamines) on Catalytic Activity and Selectivity

The catalytic system of Ru-BINAP complexes can be further refined by the introduction of auxiliary ligands, most notably chiral diamines. The combination of a chiral diphosphine and a chiral diamine on the ruthenium center can lead to highly active and selective catalysts for the asymmetric hydrogenation of ketones and other substrates. This is often referred to as a "bifunctional" or "metal-ligand cooperative" catalysis.

In these systems, such as trans-RuCl2[(S)-BINAP)][(S)-daipen], the diamine ligand is not merely a spectator. researchgate.net The N-H group of the diamine can participate directly in the catalytic cycle by forming a hydrogen bond with the carbonyl group of the substrate. This interaction helps to orient the substrate within the catalyst's chiral pocket and stabilizes the transition state, leading to enhanced rates and enantioselectivities. The matching or mismatching of the chirality of the diphosphine and the diamine is crucial; a well-matched pair leads to a synergistic effect and superior results, while a mismatched pair can result in lower selectivity.

The development of various chiral P,N,N-ligands, which incorporate a diamine coordinating group into their structure, represents a significant advancement in catalyst design. researchgate.net These tridentate ligands create a well-defined and rigid coordination sphere around the metal, which can be highly effective for stereochemical control.

| Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Ru/(S)-BINAP | 95 | 80 (R) |

| Ru/(S)-BINAP/(S,S)-DPEN | >99 | >99 (R) |

| Ru/(S)-BINAP/(R,R)-DPEN | 98 | 15 (S) (mismatched pair) |

Note: Data are illustrative of the general principles of ligand effects in catalysis. DPEN (diphenylethylenediamine) is a common chiral diamine.

Electronic and Steric Effects in Chiral Recognition and Catalyst Design

The success of a chiral catalyst hinges on its ability to effectively differentiate between the two prochiral faces of a substrate or the two enantiomers of a racemic mixture. This chiral recognition is governed by a combination of steric and electronic interactions between the catalyst and the substrate in the transition state.

Steric Effects : As discussed, the bulky framework of ligands like DM-BINAP creates a well-defined chiral environment. Steric repulsion plays a crucial role by disfavoring one approach of the substrate over the other, thereby directing the reaction pathway to the desired stereoisomer. researchgate.net The size and shape of the substituents on the ligand can be rationally tuned to create a "chiral pocket" that is complementary to the desired transition state geometry.

Electronic Effects : The electronic properties of the ligand influence the Lewis acidity of the metal center and the strength of the metal-substrate interaction. researchgate.net Tuning the electronic nature of the catalyst can improve enantioselectivity and is considered a key strategy for achieving optimal stereoselectivity. researchgate.net For example, attractive interactions, such as π-π stacking between the aromatic rings of the ligand and an aromatic substrate, can help to lock the substrate into a specific conformation, enhancing chiral induction. The interplay between steric repulsion and electronic attraction is a delicate balance that must be optimized for each specific catalytic transformation. researchgate.net

Computational methods, such as Density Functional Theory (DFT), combined with steric and electronic descriptors, are increasingly used to understand and predict these effects, guiding the rational design of new and improved catalysts. mdpi.commdpi.com

Development of Novel Chiral Ligands for Ruthenium Catalysis

While BINAP and its derivatives are considered "privileged ligands" due to their broad success, the quest for new chiral ligands with improved or complementary properties is an active area of research. nih.gov The limitations of existing catalysts, such as substrate scope or catalyst loading, drive the development of novel ligand architectures.

Recent advancements in ligand design for ruthenium catalysis include:

Chiral-at-Metal Complexes : A novel approach involves creating catalysts where the chirality is centered at the ruthenium atom itself, rather than on the organic ligand. nih.gov This has been achieved using C2-symmetric mesoionic carbene ligands, which have shown excellent activity and enantioselectivity in certain reactions. nih.gov

Planar-Chiral Arene Ligands : The development of chiral η⁶-benzene ligands represents another strategy to induce enantioselectivity in Ru(II)-catalyzed reactions, particularly in the field of C-H activation. researchgate.netrsc.org Ligands derived from readily available chiral sources like camphor (B46023) or H8-BINOL are being explored to create new classes of catalysts. researchgate.net

New Diphosphine Scaffolds : Ligands with different backbones, such as SEGPHOS, which has a narrower dihedral angle than BINAP, have been shown to provide higher enantioselectivity in some cases. This highlights that subtle changes in the ligand's geometry can have a profound impact on catalytic performance.

P,N,N and P,N,O-type Ligands : The development of tridentate ligands that create a more rigid and defined coordination environment around the metal continues to be a promising direction. researchgate.net These ligands often feature modular structures that allow for easy tuning of their steric and electronic properties. researchgate.net

These ongoing efforts in ligand design are crucial for expanding the toolbox of asymmetric catalysis, enabling the synthesis of complex chiral molecules with ever-increasing efficiency and selectivity.

Spectroscopic and Structural Characterization for Mechanistic Insights

In Situ NMR Spectroscopy for Active Species Monitoring

In situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for monitoring the fate of the phosphine (B1218219) ligand and the ruthenium center during a catalytic reaction. Studies on the closely related (S)-Ru(OAc)₂(BINAP) catalyst have provided significant insights that are largely applicable to the DM-BINAP derivative. nih.govresearchgate.net

A key finding from mechanistic investigations is that many of the ruthenium complexes observable by NMR during the catalytic cycle are not the catalytically active species themselves. nih.govresearchgate.net Instead, they are often resting states or even side products that can retard the reaction. The actual catalytically active species are typically present in very low concentrations and may be too transient to be directly observed under standard NMR conditions.

In the asymmetric hydrogenation of α-(acylamino)acrylic esters catalyzed by Ru(OAc)₂[(S)-BINAP], detailed mechanistic studies involving NMR have shown that the reaction proceeds via a monohydride-unsaturate mechanism. nih.govresearchgate.net This involves the initial formation of a ruthenium hydride (RuH) species, which then reacts with the olefinic substrate. The subsequent steps include migratory insertion to form a five-membered metallacycle intermediate, followed by hydrogenolysis to yield the product and regenerate the active catalyst.

Key Research Findings from NMR Studies on Related Ru-BINAP Complexes:

| Observation | Implication for Catalytic Mechanism | Reference |

| Multiple species observed by ³¹P NMR during catalysis. | The majority of observable species are likely catalyst resting states or reservoirs, not the primary active species. | nih.govresearchgate.net |

| Formation of Ru-hydride species detected. | Supports a monohydride mechanism where the hydride is transferred to the substrate. | nih.govresearchgate.net |

| Detection of enamide-RuH chelate complexes. | Confirms the coordination of the substrate to the active catalyst prior to the key bond-forming step. | nih.gov |

The use of the DM-BINAP ligand, with its electron-donating methyl groups on the phenyl rings of the phosphine, is expected to influence the electronic properties of the ruthenium center and potentially the stability and reactivity of the various intermediates in the catalytic cycle. However, the fundamental mechanistic steps are anticipated to be analogous to those established for the parent BINAP complex.

In Situ IR Spectroscopy for Reactant and Intermediate Analysis

In situ Infrared (IR) spectroscopy is a valuable tool for monitoring the concentrations of reactants, products, and key functional groups of intermediates in real-time during a catalytic reaction. While specific in situ IR studies focused solely on (S)-Ru(OAc)₂(DM-BINAP) in solution are not extensively documented in publicly available literature, the principles can be inferred from studies on related systems and the known reactivity of the catalyst.

For instance, in the hydrogenation of ketones, the disappearance of the C=O stretching band of the ketone and the appearance of the O-H stretching band of the alcohol product can be monitored. More detailed analysis can provide information on the coordination of the substrate to the ruthenium center. The acetate (B1210297) ligands (OAc) of the precatalyst are expected to be displaced during the formation of the active species, which could be observed by changes in the carboxylate stretching region of the IR spectrum.

For supported Ru-BINAP catalysts, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been employed to characterize the immobilized complex. researchgate.net This technique can provide information about the interaction of the catalyst with the support material and changes in the ligand environment upon activation and during catalysis.

X-ray Crystallographic Studies of Catalyst Precursors and Intermediates

Studies on Ru(OAc)₂(BINAP) and its derivatives reveal a distorted octahedral geometry around the ruthenium(II) center. researchgate.net The chiral BINAP ligand chelates to the metal through its two phosphorus atoms, imposing a C₂-symmetric chiral environment. The acetate groups typically act as bidentate ligands. The rigid backbone of the BINAP ligand forces the phenyl groups on the phosphorus atoms into a specific conformation, creating a chiral pocket that is essential for enantioselection. harvard.edu

In the case of (S)-Ru(OAc)₂(DM-BINAP), the additional methyl groups on the 3 and 5 positions of the phenyl rings of the phosphine ligand increase the steric bulk around the ruthenium center. This enhanced steric hindrance can have a profound effect on the enantioselectivity of the catalyzed reactions by creating a more defined and restrictive chiral pocket for substrate binding.

Comparative Crystallographic Data of Related Ru-BINAP Complexes:

| Complex | Key Structural Features | Reference |

| Ru(OAc)₂(BINAP) | Distorted octahedral geometry, bidentate acetate ligands, defined chiral pocket from BINAP ligand. | harvard.eduresearchgate.net |

| Ru(II) arene phosphine complexes derived from BINAP | Can exhibit η⁴-arene coordination in the solid state. | nih.gov |

| Cationic BINAP-Ru(II) halide complexes | Structures established by single-crystal X-ray analysis, confirming the coordination environment. | researchgate.net |

These structural studies underscore the importance of the rigid and well-defined chiral environment created by the BINAP-type ligand in achieving high enantioselectivity.

Chiroptical Spectroscopic Techniques for Stereochemical Elucidation

Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are exceptionally sensitive to the three-dimensional structure of chiral molecules and are powerful tools for stereochemical elucidation.

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can provide detailed information about the absolute configuration and conformation of chiral ligands and their metal complexes in solution. rsc.org Studies on BINAP and its derivatives have shown that coordination to a metal center, such as palladium, introduces significant structural rigidity to the ligand, which is reflected in the VCD spectrum. rsc.org The high specificity of VCD spectral signatures to chirality and conformation suggests its potential for directly monitoring these catalytic species in solution.

ECD spectroscopy, which operates in the UV-visible region, provides information about the electronic transitions within the chiral complex. The spectra of Ru-BINAP complexes are often characterized by bands arising from metal-to-ligand charge transfer (MLCT) and intra-ligand π-π* transitions. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the complex.

The application of these techniques to (S)-Ru(OAc)₂(DM-BINAP) would allow for the direct determination of its absolute configuration in solution and could be used to study subtle conformational changes that may occur during the catalytic cycle.

Advanced Spectroscopic Methods for Investigating Catalyst Deactivation

³¹P NMR Spectroscopy is particularly well-suited for this purpose. Changes in the ³¹P NMR spectrum over the course of a reaction can indicate the formation of inactive species. For example, the appearance of new signals may correspond to the formation of ruthenium complexes where the DM-BINAP ligand has been modified, or the formation of dinuclear or polynuclear ruthenium species that are catalytically inactive. In some cases, catalyst deactivation has been attributed to the isomerization of the active complex to a less active or inactive form. mdpi.com

Mass Spectrometry (MS) , especially when coupled with techniques like Electrospray Ionization (ESI-MS), can be used to identify the molecular weights of species present in the reaction mixture. This can help to confirm the formation of proposed deactivation products, such as ligand-degraded complexes or oligomeric ruthenium species. In studies of related Ru-BINAP/diamine catalysts, ESI-TOFMS has been used to detect key catalytic intermediates and their solvates. nih.gov

The deactivation of racemic BINAP-Ru(II) catalysts has been intentionally studied using "chiral poisons" to selectively deactivate one enantiomer of the catalyst, highlighting the potential for specific interactions to inhibit catalytic activity. nih.gov While not a deactivation study in the traditional sense, this demonstrates the sensitivity of the catalytic system to the presence of other coordinating species.

Computational and Theoretical Investigations of S Ru Oac 2 Dm Binap Catalysis

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to probe the potential energy surfaces of catalytic reactions, providing vital information about reaction selectivity and energy barriers. semanticscholar.org For asymmetric hydrogenations catalyzed by Ru(II)-BINAP complexes, DFT studies have been instrumental in mapping out the intricate steps of the catalytic cycle.

The hydrogenation of α-(acylamino)acrylic esters with the closely related Ru(CH3COO)2[(S)-binap] catalyst has been shown to proceed via a monohydride-unsaturate mechanism. nih.gov This pathway, elucidated through a combination of kinetic studies, labeling experiments, and computational analysis, involves several key steps:

Formation of a Ruthenium Monohydride: The pre-catalyst reacts with hydrogen to form a crucial ruthenium monohydride (RuH) species, which is the active catalyst. nih.gov

Substrate Coordination: The olefinic substrate coordinates to the unsaturated RuH intermediate.

Migratory Insertion: In a reversible and endergonic step, the hydride ligand undergoes migratory insertion onto the coordinated olefin, forming a five-membered metallacycle intermediate. nih.gov

Hydrogenolysis: The final product is released through the cleavage of the Ruthenium-Carbon bond by a molecule of hydrogen (H2), which also regenerates the active RuH catalyst for the next cycle. nih.gov A minor pathway involving cleavage by the solvent (e.g., methanol) can also occur. nih.gov

Modeling of Transition State Geometries and Energies

The key to understanding the rate and selectivity of a catalyzed reaction lies in identifying and characterizing its transition states (TS). Computational chemistry allows for the modeling of the precise geometries and energies of these fleeting structures, which are impossible to observe directly through experiment.

For Ru-BINAP catalyzed hydrogenations, DFT calculations are used to locate the transition states for the chirality-determining step, which is typically the migratory insertion of the hydride or the subsequent hydrogenolysis. nih.govnih.gov The process involves methods like Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST) to approximate the reaction path and find the highest energy point along it. semanticscholar.org

Studies on related Ru(diphosphine)(diamine) catalysts for ketone hydrogenation propose a nonclassical metal-ligand bifunctional mechanism. acs.org This mechanism involves a six-membered pericyclic transition state where a hydride on the ruthenium and a proton from an amine ligand are transferred simultaneously to the ketone's C=O function. acs.org This occurs in the outer coordination sphere of a coordinatively saturated 18-electron RuH2 complex. acs.org

The complexity of these systems is significant; a systematic search for the transition state of a single elementary step in a RuCl2-((R)-BINAP)-catalyzed hydrogenation found as many as 68 distinct transition state structures. researchgate.net By computationally sifting through these possibilities, researchers can identify the lowest-energy transition states for the formation of each enantiomer, discovering that a "lock-and-key" motif at the lowest energy TS is often the origin of high selectivity. researchgate.net

| Reaction System | Pathway | Calculated Activation Energy (kcal/mol) | Reference |

| [trans-Ru(H)2(S,S-dpen)(S-xylbinap)] + Acetophenone (B1666503) | Favored (R-product) | Higher activation energy due to hindered intermediate formation | nih.gov |

| [trans-Ru(H)2(S,S-dpen)(S-xylbinap)] + Acetophenone | Disfavored (S-product) | Lower activation energy | nih.gov |

| [trans-Ru(H)2(S,S-dpen)(S-tolbinap)] + Acetophenone | Favored (R-product) | Small difference in activation energy compared to S-pathway | nih.gov |

| [trans-Ru(H)2(S,S-dpen)(S-tolbinap)] + Acetophenone | Disfavored (S-product) | Small difference in activation energy compared to R-pathway | nih.gov |

Note: This table illustrates the concept of using DFT to calculate and compare activation energies for competing diastereomeric pathways. Absolute energy values vary by computational method and specific reaction.

Prediction of Enantioselectivity based on Computational Models

Computational models provide a quantitative basis for predicting and rationalizing the enantioselectivity observed in experiments. The enantiomeric ratio (er) or enantiomeric excess (ee) is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products.

By calculating the activation energies for the competing pathways, the enantioselectivity can be predicted. A large energy difference between the favored and disfavored transition states corresponds to high enantioselectivity. DFT calculations on Ru(diphosphine)(diamine) catalysts have successfully rationalized experimental observations:

High Enantioselectivity: The high ee (99%) observed in the hydrogenation of acetophenone by trans-Ru(H)2(S, S-dpen)(S-xylbinap) was explained by the existence of a stable intermediate along the pathway to the major (R)-alcohol. nih.gov The formation of a similar intermediate was hindered on the competing pathway to the (S)-alcohol, resulting in a higher activation barrier and a much slower reaction rate for the minor product. nih.gov

Lower Enantioselectivity: For the same reaction catalyzed by a complex with a Tol-BINAP ligand, a lower ee (80%) was observed. nih.gov The calculations explained this by revealing a smaller difference in the activation energies between the two competing pathways. nih.gov

Substrate Effects: The low ee (37%) seen in the hydrogenation of a bulky dialkyl ketone (cyclohexyl methyl ketone) was also rationalized by the small computed differences in both binding and activation energies for the two diastereomeric approaches. nih.gov

These models confirm that the origin of enantioselection is the kinetic differentiation of the substrate's enantiofaces on the chiral catalyst surface. acs.org

Understanding Electronic and Steric Effects via Quantum Chemistry

The high efficiency and selectivity of the (S)-Ru(OAc)2(DM-BINAP) catalyst arise from a sophisticated interplay of electronic and steric effects, which can be disentangled using quantum chemical calculations.

The primary factor dictating stereoselectivity is the steric environment created by the chiral DM-BINAP ligand. Crystal structures of the parent Ru(OAc)2[(S)-BINAP] complex show that the rigid binaphthyl backbone forces the phenyl groups on the phosphorus atoms into a fixed conformation. harvard.edu This arrangement is often described by the "quadrant model," where the bulky aryl groups create severe steric hindrance in two of the four quadrants around the ruthenium center. semanticscholar.orgharvard.edu Consequently, an approaching prochiral substrate can only bind effectively in the two unhindered quadrants, forcing it to adopt a specific orientation that leads to the preferential formation of one enantiomer. harvard.edu The 3,5-dimethylphenyl (xylyl) groups of the DM-BINAP ligand further enhance this steric blocking compared to the unsubstituted phenyl groups of standard BINAP.

Quantum chemistry calculations quantify these steric interactions, showing how non-bonded interactions (van der Waals forces) destabilize the transition state leading to the minor enantiomer. The models can calculate the energetic penalty associated with a substrate's substituent clashing with the ligand's xylyl groups, providing a direct energetic reason for the observed selectivity. semanticscholar.org While steric repulsion is often the dominant factor, electronic effects, such as stabilizing interactions between the substrate and the ligand (e.g., CH-π interactions) or the electronic influence of the acetate (B1210297) ligands, also contribute to the stability of the favored transition state.

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

While DFT calculations are excellent for mapping static points on a potential energy surface (like intermediates and transition states), understanding the dynamic process of how a substrate approaches and binds to the catalyst requires different computational approaches. Molecular Dynamics (MD) simulations or related methods that model the reaction trajectory provide a "frame-by-frame" view of the catalyst-substrate interaction. semanticscholar.org

These computational simulations allow researchers to follow the trajectory of the substrate as it approaches the chiral pocket of the (S)-Ru(OAc)2(DM-BINAP) catalyst. semanticscholar.org This dynamic view can reveal:

Initial Binding Events: How the substrate initially docks with the catalyst and which non-covalent interactions guide its orientation.

Conformational Changes: How the flexible parts of the substrate and, to a lesser extent, the catalyst adjust to achieve the optimal geometry for the reaction.

Solvent Effects: The role of solvent molecules in stabilizing or destabilizing certain approaches and intermediates.

Identification of Key Interactions: The simulations can highlight specific steric clashes or attractive forces (like hydrogen bonds) that occur along the approach path, which are critical for steering the substrate into the correct orientation for the stereodetermining hydride transfer step. semanticscholar.org

By analyzing the energy changes along this simulated trajectory, researchers can identify the positions of energy barriers and understand how the atomic structure of the catalyst-substrate complex evolves on its way to the transition state. semanticscholar.org

Catalyst Stability, Regeneration, and Recycling Strategies

Factors Influencing Catalyst Stability and Longevity

The stability and operational lifetime of Ru-BINAP catalysts, including the (S)-Ru(OAc)2(DM-BINAP) variant, are influenced by several key factors related to the reaction conditions and the inherent chemical nature of the complex. While these catalysts are recognized for their robustness, their performance can degrade over time through various deactivation pathways. collectionscanada.gc.cachemimpex.com

Thermal Decomposition: Elevated temperatures, while often used to increase reaction rates, can lead to the thermal decomposition of the catalyst. The specific temperature tolerance depends on the solvent and the substrates involved.